molecular formula C15H13ClO2 B1454281 3-[(3-Methylbenzyl)oxy]benzoyl chloride CAS No. 1160260-01-4

3-[(3-Methylbenzyl)oxy]benzoyl chloride

Cat. No. B1454281
CAS RN: 1160260-01-4
M. Wt: 260.71 g/mol
InChI Key: SCHOJPOQBUDNRN-UHFFFAOYSA-N
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Description

3-[(3-Methylbenzyl)oxy]benzoyl chloride is a specialty product for proteomics research . Its molecular formula is C15H13ClO2 and it has a molecular weight of 260.72 .

Scientific Research Applications

Proteomics Research

3-[(3-Methylbenzyl)oxy]benzoyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a specialty reagent in the identification and quantification of proteins, helping to understand their interactions and dynamics within a biological system.

Alzheimer’s Disease Research

This chemical serves as a precursor in synthesizing molecules that combat symptoms of Alzheimer’s disease . It’s involved in the creation of 2-arylbenzofuran-based molecules, which have shown potential in addressing the pathological aspects of this neurodegenerative condition.

Cancer Research

In the field of oncology, 3-[(3-Methylbenzyl)oxy]benzoyl chloride is used to optimize dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) . These inhibitors play a crucial role in tumor growth inhibition, making this compound valuable for developing new cancer therapies.

Antibacterial and Antioxidant Applications

The compound has been used to synthesize novel benzamide compounds with significant in vitro antibacterial and antioxidant activities . These activities are crucial for developing new drugs and treatments for various bacterial infections and conditions caused by oxidative stress.

Synthesis of Diarylmethanes

3-[(3-Methylbenzyl)oxy]benzoyl chloride: is employed in the synthesis of diarylmethanes, which are important intermediates in organic chemistry . This process typically involves palladium-catalyzed cross-coupling reactions, showcasing the compound’s versatility in chemical synthesis.

Advanced Battery Science and Technology

The compound is also relevant in the research and development of advanced battery technologies . Its chemical properties can be harnessed to improve the performance and efficiency of battery components, contributing to the advancement of energy storage solutions.

Safety and Hazards

3-[(3-Methylbenzyl)oxy]benzoyl chloride should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and inhalation of dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-[(3-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-4-2-5-12(8-11)10-18-14-7-3-6-13(9-14)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHOJPOQBUDNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methylbenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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